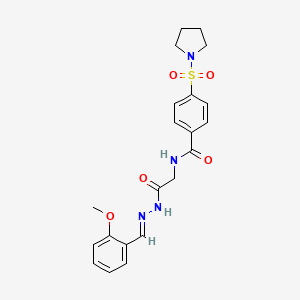

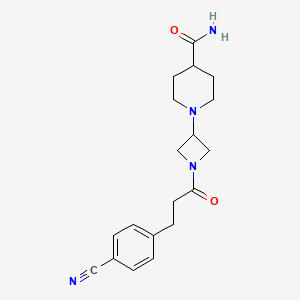

5-(benzyloxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

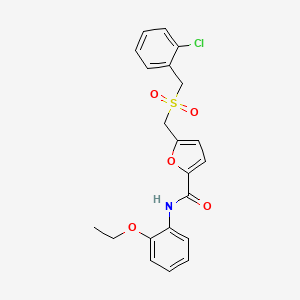

The compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene and pyran ring . It also contains a dimethylcarbamate group, which is a carbamate ester derived from dimethylamine and carbamic acid . The benzyloxy group indicates the presence of a benzyl group attached through an oxygen atom.

Molecular Structure Analysis

The molecular structure analysis would require more specific information or experimental data. Generally, techniques like NMR, FT-IR, UV-Vis, and mass spectrometry are used for structural elucidation .Aplicaciones Científicas De Investigación

Antitubercular Activity

Chromane derivatives, including the compound , have been investigated for their antitubercular potential . As part of a project targeting the salicylate synthase MbtI from Mycobacterium tuberculosis, researchers synthesized a pool of derivatives. While aiming for 7-hydroxychroman-5-carboxylic acid, they unexpectedly obtained methyl 5-(benzyloxy)-2H-chromene-7-carboxylate. Further studies revealed its inhibitory effect against the target enzyme, suggesting potential antitubercular activity.

Carbamate Chemistry

The presence of a carbamate group in this compound opens up diverse synthetic pathways. Carbamates are valuable intermediates in pharmaceutical and agrochemical synthesis . Researchers can explore modifications of the carbamate moiety to create novel derivatives with specific properties.

Dendrimer Synthesis

Dendrimers, highly branched macromolecules, find applications in medicine, drug delivery, and catalysis. The controllable molecular size and functional end groups of dendrimers make them suitable carriers for drug molecules. Incorporating methyl 5-(benzyloxy)-2H-chromene-7-carboxylate into dendritic structures could enhance drug transfer capacity .

Propiedades

IUPAC Name |

(4-oxo-2-phenyl-5-phenylmethoxychromen-7-yl) N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c1-26(2)25(28)30-19-13-22(29-16-17-9-5-3-6-10-17)24-20(27)15-21(31-23(24)14-19)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWSBIVEGMCBSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C(=C1)OCC3=CC=CC=C3)C(=O)C=C(O2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2705831.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2705834.png)

![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2705835.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2705839.png)

![benzo[d]thiazol-6-yl(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2705845.png)

![N-benzyl-4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705849.png)